molecular formula C15H23N3O3 B1453605 Tert-butyl 4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate CAS No. 1261235-16-8

Tert-butyl 4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate

Cat. No. B1453605
CAS RN: 1261235-16-8
M. Wt: 293.36 g/mol
InChI Key: DPXDCOLKIFZJTJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate, also known as TAK-659, is a small molecule that has been primarily developed for the treatment of B-cell malignancies. It has a molecular formula of C15H23N3O3 , and an average mass of 293.361 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a pyridazine ring via an ether linkage . The piperidine ring is substituted with a tert-butyl carboxylate group, and the pyridazine ring has a methyl group at the 6-position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.36 g/mol. It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been used in the synthesis of various pharmacologically active agents. For instance, it played a role in the synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which were evaluated for antihypertensive activity. The synthesis process involved condensation and deprotection steps to obtain the active compounds. Preliminary findings suggested these compounds may act through both central and peripheral mechanisms (Clark et al., 1983).

Anti-Obesity Potential

The compound's derivatives were synthesized and evaluated for anti-obesity activities. Specifically, tert-butyl-5-methylpyrimidin-piperazine derivatives showed significant effects in reducing triglyceride levels in adipocytes and exhibited therapeutic effects in diet-induced obesity mouse models. These compounds were also effective in regulating serum biomarkers and improving insulin sensitivity, suggesting potential as obesity treatment agents (Chen et al., 2014).

Role in PET Imaging

The compound was involved in developing a PET tracer, [(11)C]MFTC, for imaging fatty acid amide hydrolase (FAAH) in rat and monkey brains. This development is significant for understanding the distribution and activity of FAAH, which plays a role in various physiological processes, including pain, mood, and appetite (Kumata et al., 2015).

Synthesis and Anti-Inflammatory Properties

Further research includes the synthesis of phthaloylimidoalkyl derivatives using tert-butyl 4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate. These derivatives were evaluated for anti-inflammatory and analgesic properties, indicating the compound's role in developing potential therapeutic agents (Okunrobo & Usifoh, 2006).

properties

IUPAC Name

tert-butyl 4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-5-6-13(17-16-11)20-12-7-9-18(10-8-12)14(19)21-15(2,3)4/h5-6,12H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXDCOLKIFZJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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